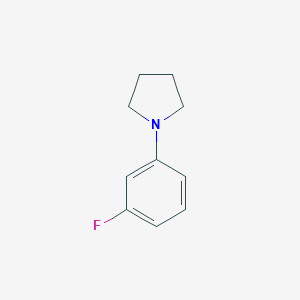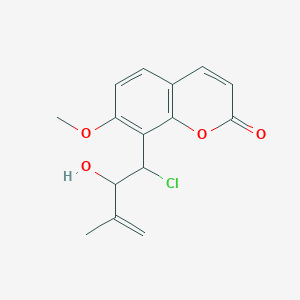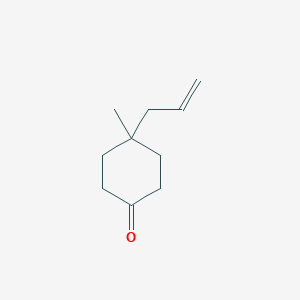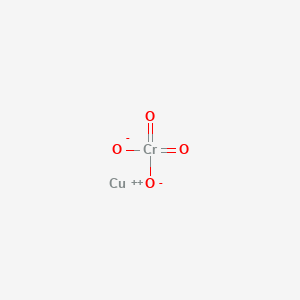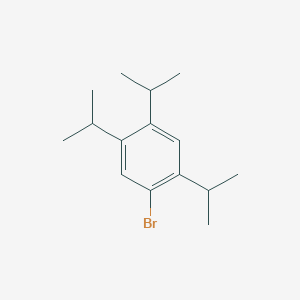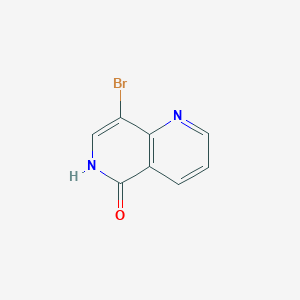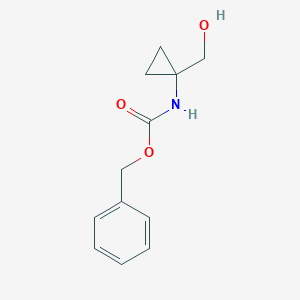
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
概要
説明
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as Cbz-1-Aminocyclopropylmethanol .
Molecular Structure Analysis
The molecular structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The compound has a molecular weight of 221.25 g/mol . The InChIKey of the compound is VAZQQRNYILEOGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has a boiling point of 393℃ . The compound has a density of 1.23 and a flash point of 192℃ .科学的研究の応用
Basic Properties
“Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C12H15NO3 . It has an average mass of 221.252 Da and a monoisotopic mass of 221.105194 Da . The compound has several properties that are important in the field of chemistry:
Pharmacokinetics
The compound has several pharmacokinetic properties that could make it interesting for drug development:
These properties suggest that the compound could be absorbed in the gastrointestinal tract, cross the blood-brain barrier, and could be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .
Lipophilicity and Solubility
The lipophilicity and solubility of a compound are important factors in drug design. For “Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate”:
These values suggest that the compound has a moderate lipophilicity, which could influence its distribution in the body .
Biodegradation
The biodegradation of a compound is an important factor in environmental chemistry. For this compound:
These values suggest that the compound could be biodegradable, which could have implications for its environmental impact .
Antimicrobial Potential
Anticancer Potential
The compound and its derivatives could also have potential applications in cancer treatments. Cyclopropyl derivatives and carbamates have been studied for their anticancer activities.
特性
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate | |
CAS RN |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

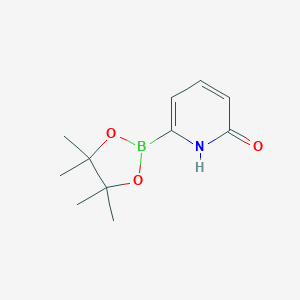
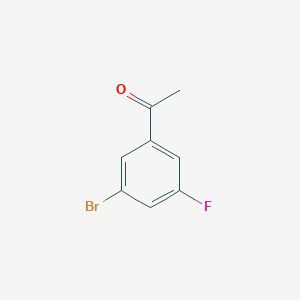
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

